

Comprehensive Structural Analysis of 5-Methyl-4-nitroquinoline 1-oxide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 5-Methyl-4-nitroquinoline 1-oxide

CAS No.: 14094-43-0

Cat. No.: B081819

[Get Quote](#)

Executive Summary

5-Methyl-4-nitroquinoline 1-oxide (5-Me-4NQO) is a derivative of the potent carcinogen 4-nitroquinoline 1-oxide (4NQO). While 4NQO is a planar molecule that intercalates effectively into DNA, the introduction of a methyl group at the 5-position creates a specific peri-interaction with the 4-nitro group. This steric clash forces the nitro group out of the aromatic plane, altering the molecule's electronic structure, dipole moment, and biological reactivity. This guide details the synthesis, spectroscopic signature, and conformational analysis of 5-Me-4NQO, serving as a benchmark for Structure-Activity Relationship (SAR) studies.

Synthetic Pathway & Mechanism

The synthesis of 5-Me-4NQO requires a two-step functionalization of the quinoline scaffold: N-oxidation followed by electrophilic aromatic substitution (nitration).

Reaction Scheme

The transformation exploits the activating nature of the N-oxide to direct nitration to the 4-position, despite the steric hindrance from the 5-methyl group.



[Click to download full resolution via product page](#)

Figure 1: Synthetic route from 5-methylquinoline to **5-Methyl-4-nitroquinoline 1-oxide**.

Mechanism & Causality

- N-Oxidation: The nitrogen lone pair attacks the electrophilic oxygen of the oxidant (e.g., mCPBA). This increases electron density in the ring (back-donation), making the C4 position susceptible to electrophilic attack.
- Nitration: The standard nitration (HNO₃/H₂SO₄) generates the nitronium ion (). The N-oxide group directs the incoming nitro group to the 4-position (para to the N-oxide) via an addition-elimination mechanism.
 - Critical Note: The 5-methyl group exerts steric resistance. Control of temperature (35–50°C) is vital to prevent di-nitration or degradation.

Structural Characterization (The Core)[1]

NMR Spectroscopy Analysis

The peri-effect between the 5-methyl and 4-nitro groups is the defining feature of the NMR spectrum.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Position	Proton	Chemical Shift (δ ppm)	Multiplicity	J (Hz)	Structural Insight
C2	H-2	8.75 – 8.85	Doublet (d)	~6.0	Most deshielded due to adjacent N-oxide (electronegative).
C3	H-3	8.15 – 8.25	Doublet (d)	~6.0	Deshielded by the adjacent 4-Nitro group.
C8	H-8	8.60 – 8.70	Doublet (d)	~8.5	Deshielded by the N-oxide "bay" effect.
C7	H-7	7.70 – 7.80	Triplet (t)	~7.5	Typical aromatic coupling.
C6	H-6	7.55 – 7.65	Doublet (d)	~8.5	Ortho to the 5-methyl group.
C5-Me	-CH ₃	2.65 – 2.80	Singlet (s)	-	Diagnostic Peak. Shifted downfield (vs. 2.4 ppm) due to proximity to the Nitro group and ring current.

Interpretation:

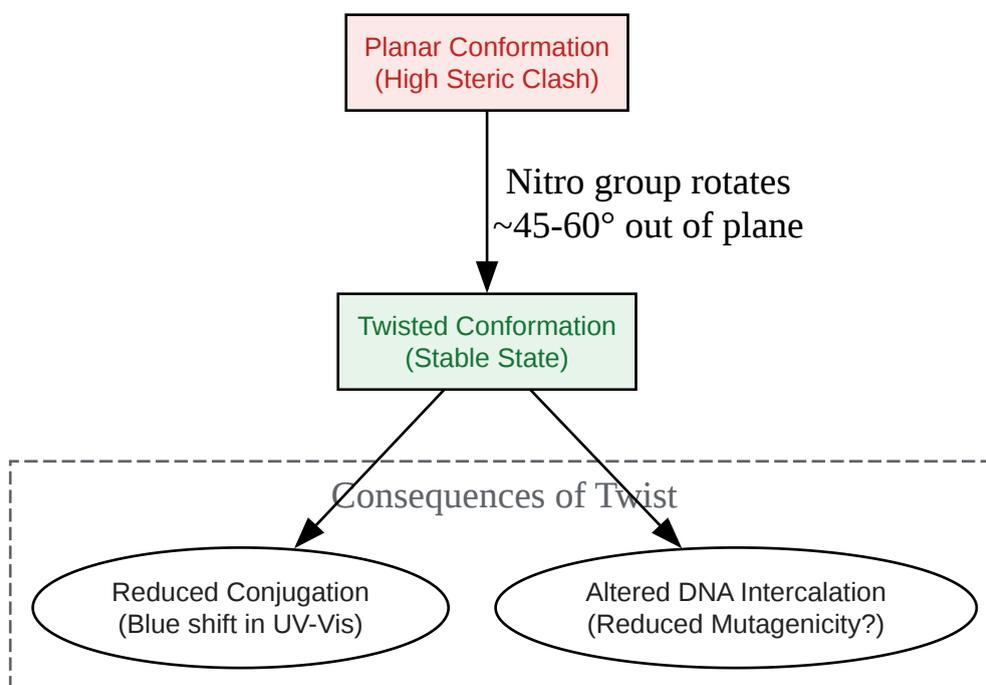
- H2 vs H3: The H2 proton appears significantly downfield (~8.8 ppm) compared to H3. This is characteristic of quinoline N-oxides.
- Steric Twist: In planar 4NQO, the H5 proton is heavily deshielded by the nitro group. In 5-Me-4NQO, the methyl group replaces H5. The methyl protons will show a slight downfield shift, but the magnitude of deshielding on H3 might be reduced compared to 4NQO if the nitro group twists out of plane, reducing conjugation.

Mass Spectrometry (MS)

- Molecular Ion (M⁺): m/z 204.
- Fragmentation Pattern:
 - [M - 16]: Loss of Oxygen (N-oxide cleavage)
m/z 188 (5-Methyl-4-nitroquinoline).
 - [M - 16 - 46]: Loss of Oxygen + Nitro group
m/z 142 (5-Methylquinoline radical cation).
 - [M - 17]: Loss of OH radical (characteristic of "ortho effect" if a proton is available, less likely here due to 5-Me steric block).

Conformational Analysis (The Peri-Effect)

Unlike the parent 4NQO, which is planar, 5-Me-4NQO exhibits significant torsional strain.



[Click to download full resolution via product page](#)

Figure 2: Conformational relaxation of the nitro group due to steric hindrance.

Implication: The rotation of the nitro group disrupts the

π -electron system. In UV-Vis spectroscopy, expect the Charge Transfer (CT) band (typically ~360-370 nm for 4NQO) to undergo a hypsochromic (blue) shift and decrease in intensity.

Experimental Protocols

Synthesis of 5-Methyl-4-nitroquinoline 1-oxide

Safety: Work in a fume hood. 4NQO derivatives are potential carcinogens and mutagens.^{[1][2][3][4][5]} Wear double nitrile gloves.

- N-Oxidation:
 - Dissolve 5-methylquinoline (1.43 g, 10 mmol) in CHCl_3 (20 mL).
 - Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C.
 - Stir at Room Temp (RT) for 3 hours. Monitor by TLC (EtOAc/MeOH 9:1).

- Wash with 10% Na_2CO_3 to remove benzoic acid byproduct. Dry organic layer (Na_2SO_4) and concentrate.
- Nitration:
 - Dissolve the crude N-oxide in conc. H_2SO_4 (5 mL) at 0°C .
 - Add fuming HNO_3 (1.5 eq) dropwise, maintaining temp $< 10^\circ\text{C}$.
 - Warm to 35°C and stir for 1 hour.
 - Pour onto crushed ice. Neutralize with NH_4OH to pH 8.
 - Filter the yellow precipitate. Recrystallize from Ethanol/Acetone.

Analytical Workflow

To validate the structure, follow this sequence:

- TLC Purity Check: Silica gel, Eluent: Ethyl Acetate/Methanol (95:5). 5-Me-4NQO is more polar than the starting quinoline but less polar than the intermediate N-oxide due to the nitro group masking.
- ^1H NMR: Dissolve ~5 mg in CDCl_3 . Look for the disappearance of the H4 proton signal and the downfield shift of the 5-Methyl singlet.
- Melting Point: Expect a sharp melting point (approx range $140\text{--}150^\circ\text{C}$, distinct from 4NQO's 154°C).

References

- NIST Chemistry WebBook. Quinoline, 4-nitro-, 1-oxide (4NQO) Spectral Data.
- National Institutes of Health (NIH) - PubChem. 4-Nitroquinoline-1-oxide Compound Summary.
- Tada, M., & Tada, M. (1976). Metabolic activation of 4-nitroquinoline 1-oxide and its binding to nucleic acid.^[3] Nature. (Foundational text on 4NQO mechanism).

- Fronza, G., et al. (1994). Mutation spectrum of 4-nitroquinoline 1-oxide-damaged single-stranded shuttle vector DNA. [2] Mutation Research. [2][6]
- BenchChem. 7-Methyl-4-nitroquinoline 1-oxide Technical Data. (Analogous compound data for solubility/handling).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Interactions of 4-nitroquinoline 1-oxide with deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutation spectrum of 4-nitroquinoline 1-oxide-damaged single-stranded shuttle vector DNA transfected into monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in *Aspergillus nidulans* by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 6. Lack of effect of 4-nitroquinoline 1-oxide on cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comprehensive Structural Analysis of 5-Methyl-4-nitroquinoline 1-oxide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081819#chemical-structure-analysis-of-5-methyl-4-nitroquinoline-1-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com